2-Methoxyidazoxan

Catalog No.
S542122
CAS No.
102575-24-6
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyidazoxan

CAS Number

102575-24-6

Product Name

2-Methoxyidazoxan

IUPAC Name

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14)

InChI Key

HQGWKNGAKBPTBX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(2-methoxy-2,3-dihydrobenzo(1,4)dioxin-2-yl)-4,5-dihydro-1H-imidazole, 2-methoxyidazoxan, 2-methoxyidazoxan hydrochloride, RX 821001, RX 821002, RX-821001, RX-821002, RX821002

Canonical SMILES

COC1(COC2=CC=CC=C2O1)C3=NCCN3

The exact mass of the compound 2-Methoxyidazoxan is 234.1004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. It belongs to the ontological category of imidazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methoxyidazoxan (CAS: 102575-24-6), commonly designated as RX821002, is a highly selective alpha-2 adrenoceptor antagonist utilized extensively as a pharmacological reference standard and radioligand precursor. Structurally derived as the 2-methoxy congener of idazoxan, it is procured primarily for its ability to isolate alpha-2 adrenergic pathways without the confounding off-target interactions typical of earlier-generation imidazoline compounds. Its high affinity (pKd up to 9.7 for specific subtypes) and low non-specific binding profile make it an essential reagent for receptor quantification, competitive binding assays, and neuropharmacological modeling [1].

Substituting 2-Methoxyidazoxan with its parent compound, idazoxan, or the classical antagonist yohimbine introduces severe assay artifacts that compromise data reproducibility. Idazoxan exhibits high cross-reactivity with non-adrenergic imidazoline binding sites (I1 and I2), making it impossible to definitively attribute physiological responses solely to alpha-2 adrenoceptors. Conversely, while yohimbine lacks imidazoline affinity, it fails to label the entire alpha-2 adrenoceptor population in standard Tris-Mg2+ buffers and demonstrates significant non-specific binding. Procuring 2-Methoxyidazoxan eliminates these variables, providing a clean pharmacological profile that ensures accurate receptor density (Bmax) quantification and unambiguous pathway isolation [1].

Superior Receptor Population Labeling Efficiency (Bmax)

In radioligand binding assays using human platelet membranes, 2-Methoxyidazoxan (utilized as [3H]-RX821002) demonstrates significantly higher labeling efficiency compared to the standard substitute, yohimbine. Saturation isotherms reveal that 2-Methoxyidazoxan captures a higher total number of alpha-2 binding sites while exhibiting a lower percentage of non-specific binding. This ensures that assay developers do not underestimate receptor densities, a common failure point when using yohimbine in Tris-Mg2+ buffer systems[1].

Evidence DimensionTotal labeled alpha-2 binding sites (Bmax)
Target Compound Data224 ± 31 fmol/mg protein (2-Methoxyidazoxan)
Comparator Or Baseline168 ± 24 fmol/mg protein (Yohimbine)
Quantified Difference33.3% increase in detectable receptor density
ConditionsHuman platelet membrane saturation isotherms

Procuring 2-Methoxyidazoxan as an assay standard or radioligand precursor prevents the under-quantification of receptor populations, ensuring high-fidelity data in pharmacological screening.

Elimination of Imidazoline Receptor Cross-Reactivity

The primary structural advantage of 2-Methoxyidazoxan over its parent compound, idazoxan, is the near-total elimination of binding affinity for non-adrenergic imidazoline binding sites (NAIBS), specifically I1 and I2 receptors. While idazoxan binds strongly to these off-target sites, confounding the isolation of alpha-2 adrenergic effects, 2-Methoxyidazoxan maintains at least a 5-fold greater affinity for alpha-2 adrenoceptors over any other binding site, effectively functioning as a selective probe without imidazoline interference [1].

Evidence DimensionImidazoline (I1/I2) receptor binding affinity
Target Compound DataNegligible / Very low affinity
Comparator Or BaselineHigh affinity (Idazoxan)
Quantified DifferenceComplete elimination of I1/I2 cross-reactivity while maintaining >5x selectivity for alpha-2 receptors
ConditionsTissue binding studies evaluating NAIBS vs alpha-2 adrenoceptors

Buyers conducting precise neuropharmacological mapping must select 2-Methoxyidazoxan to avoid false positives caused by imidazoline receptor activation.

Differentiated Inverse Agonist Efficacy in Constitutively Active Mutants

In studies utilizing constitutively active mutant (CAM) alpha-2A adrenoceptors expressed in CHO cells, 2-Methoxyidazoxan exhibits a distinct intermediate inverse efficacy profile. While idazoxan acts as an essentially neutral antagonist and yohimbine acts as a strong inverse agonist, 2-Methoxyidazoxan provides moderate reversal of cAMP suppression. This specific pharmacological behavior allows researchers to tightly control the baseline activity of GPCRs in functional assays, a capability not possible with binary neutral/strong inverse agonists [1].

Evidence DimensionOrder of inverse efficacy (cAMP suppression reversal)
Target Compound DataIntermediate inverse efficacy (RX821002)
Comparator Or BaselineNeutral antagonism (Idazoxan) / Strong inverse agonism (Yohimbine)
Quantified DifferenceDistinct intermediate functional profile (Rauwolscine > Yohimbine > RX821002 > MK912 > Idazoxan)
ConditionsCHO cells expressing constitutively activated (CAM-T373K) porcine alpha-2A adrenoceptors

For researchers developing GPCR functional assays, 2-Methoxyidazoxan provides a unique intermediate baseline modulation that neither idazoxan nor yohimbine can achieve.

Radioligand Precursor and Assay Standard

Due to its superior Bmax labeling efficiency and low non-specific binding, 2-Methoxyidazoxan is the preferred precursor for tritiation ([3H]-RX821002) and the ideal cold competitor standard for quantifying alpha-2 adrenoceptor densities in tissue homogenates [1].

Selective Alpha-2 Adrenoceptor Mapping

In complex neuropharmacological models where imidazoline receptors (I1/I2) are co-expressed, 2-Methoxyidazoxan is strictly required over idazoxan to ensure that observed physiological responses are exclusively mediated by alpha-2 adrenoceptors [2].

GPCR Constitutive Activity Assays

For industrial and academic labs screening compounds against constitutively active mutant (CAM) receptors, 2-Methoxyidazoxan's intermediate inverse agonist profile provides a critical baseline control, distinguishing it from neutral antagonists like idazoxan [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.10044231 Da

Monoisotopic Mass

234.10044231 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E27LB7P0ET

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Wikipedia

2-methoxyidazoxan

Dates

Last modified: 02-18-2024
1: Sandner G, Angst MJ, Guiberteau T, Guignard B, Nehlig A. Effects of caffeine or RX821002 in rats with a neonatal ventral hippocampal lesion. Front Behav Neurosci. 2014 Jan 28;8:15. doi: 10.3389/fnbeh.2014.00015. eCollection 2014. PubMed PMID: 24478661; PubMed Central PMCID: PMC3904090.
2: Holmberg M, Fagerholm V, Scheinin M. Regional distribution of alpha(2C)-adrenoceptors in brain and spinal cord of control mice and transgenic mice overexpressing the alpha(2C)-subtype: an autoradiographic study with [(3)H]RX821002 and [(3)H]rauwolscine. Neuroscience. 2003;117(4):875-98. PubMed PMID: 12654340.
3: Uhlén S, Dambrova M, Näsman J, Schiöth HB, Gu Y, Wikberg-Matsson A, Wikberg JE. [3H]RS79948-197 binding to human, rat, guinea pig and pig alpha2A-, alpha2B- and alpha2C-adrenoceptors. Comparison with MK912, RX821002, rauwolscine and yohimbine. Eur J Pharmacol. 1998 Feb 5;343(1):93-101. PubMed PMID: 9551719.
4: Callado LF, Meana JJ. Low-affinity conditions for agonists increase the binding of the antagonist [3H]RX821002 to the alpha(2B/C)-adrenoceptor subtypes in human brain and rat kidney. Eur J Pharmacol. 1997 Jul 30;332(1):109-12. PubMed PMID: 9298931.
5: Chan SL, Scarpello KE, Morgan NG. Identification and characterization of non-adrenergic binding sites in insulin-secreting cells with the imidazoline RX821002. Adv Exp Med Biol. 1997;426:159-63. PubMed PMID: 9544269.
6: Callado LF, Gabilondo AM, Meana JJ. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney. Eur J Pharmacol. 1996 Dec 5;316(2-3):359-68. PubMed PMID: 8982708.
7: Deupree JD, Hinton KA, Cerutis DR, Bylund DB. Buffers differentially alter the binding of [3H]rauwolscine and [3H]RX821002 to the alpha-2 adrenergic receptor subtypes. J Pharmacol Exp Ther. 1996 Sep;278(3):1215-27. PubMed PMID: 8819505.
8: Halme M, Sjöholm B, Savola JM, Scheinin M. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands. Biochim Biophys Acta. 1995 Apr 28;1266(2):207-14. PubMed PMID: 7742388.
9: Renouard A, Widdowson PS, Millan MJ. Multiple alpha 2 adrenergic receptor subtypes. I. Comparison of [3H]RX821002-labeled rat R alpha-2A adrenergic receptors in cerebral cortex to human H alpha2A adrenergic receptor and other populations of alpha-2 adrenergic subtypes. J Pharmacol Exp Ther. 1994 Sep;270(3):946-57. PubMed PMID: 7932207.
10: Sastre M, García-Sevilla JA. Alpha 2-adrenoceptor subtypes identified by [3H]RX821002 binding in the human brain: the agonist guanoxabenz does not discriminate different forms of the predominant alpha 2A subtype. J Neurochem. 1994 Sep;63(3):1077-85. PubMed PMID: 7914222.
11: Wallace DR, Muskardin DT, Zahniser NR. Pharmacological characterization of [3H]idazoxan, [3H]RX821002 and p-[125I]iodoclonidine binding to alpha 2-adrenoceptors in rat cerebral cortical membranes. Eur J Pharmacol. 1994 Jun 2;258(1-2):67-76. PubMed PMID: 7925601.
12: O'Rourke MF, Blaxall HS, Iversen LJ, Bylund DB. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes. J Pharmacol Exp Ther. 1994 Mar;268(3):1362-7. PubMed PMID: 7908054.
13: Devedjian JC, Esclapez F, Denis-Pouxviel C, Paris H. Further characterization of human alpha 2-adrenoceptor subtypes: [3H]RX821002 binding and definition of additional selective drugs. Eur J Pharmacol. 1994 Jan 24;252(1):43-9. PubMed PMID: 7908642.
14: Miralles A, Olmos G, Sastre M, Barturen F, Martin I, Garcia-Sevilla JA. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. J Pharmacol Exp Ther. 1993 Mar;264(3):1187-97. PubMed PMID: 8095548.
15: Uhlén S, Wikberg JE. Rat spinal cord alpha 2-adrenoceptors are of the alpha 2A-subtype: comparison with alpha 2A- and alpha 2B-adrenoceptors in rat spleen, cerebral cortex and kidney using 3H-RX821002 ligand binding. Pharmacol Toxicol. 1991 Nov;69(5):341-50. PubMed PMID: 1687079.
16: Uhlén S, Wikberg JE. Delineation of rat kidney alpha 2A- and alpha 2B-adrenoceptors with [3H]RX821002 radioligand binding: computer modelling reveals that guanfacine is an alpha 2A-selective compound. Eur J Pharmacol. 1991 Sep 17;202(2):235-43. PubMed PMID: 1666366.
17: Paris H, Voisin T, Remaury A, Rouyer-Fessard C, Daviaud D, Langin D, Laburthe M. Alpha-2 adrenoceptor in rat jejunum epithelial cells: characterization with [3H]RX821002 and distribution along the villus-crypt axis. J Pharmacol Exp Ther. 1990 Sep;254(3):888-93. PubMed PMID: 1975626.
18: Galitzky J, Senard JM, Lafontan M, Stillings M, Montastruc JL, Berlan M. Identification of human platelet alpha 2-adrenoceptors with a new antagonist [3H]-RX821002, a 2-methoxy derivative of idazoxan. Br J Pharmacol. 1990 Aug;100(4):862-6. PubMed PMID: 1976403; PubMed Central PMCID: PMC1917581.
19: Langin D, Paris H, Lafontan M. Binding of [3H]idazoxan and of its methoxy derivative [3H] RX821002 in human fat cells: [3H]idazoxan but not [3H] RX821002 labels additional non-alpha 2-adrenergic binding sites. Mol Pharmacol. 1990 Jun;37(6):876-85. PubMed PMID: 1972775.
20: Galitzky J, Larrouy D, Berlan M, Lafontan M. New tools for human fat cell alpha-2A adrenoceptor characterization. Identification on membranes and on intact cells using the new antagonist [3H]RX821002. J Pharmacol Exp Ther. 1990 Jan;252(1):312-9. PubMed PMID: 1967647.

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